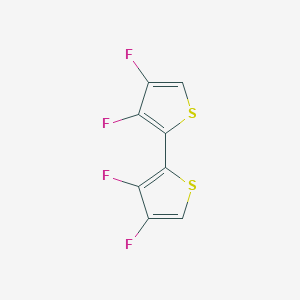
3,3',4,4'-Tetrafluoro-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene is a fluorinated derivative of bithiophene, a compound consisting of two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene can be synthesized through direct arylation polycondensation. This method involves the reaction of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene with other monomers under specific conditions to form polymers . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene may involve large-scale polycondensation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced reactors and automation to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms of thiophene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bithiophene structure.
Wissenschaftliche Forschungsanwendungen
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is employed in the production of high-performance materials, including conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism by which 3,3’,4,4’-tetrafluoro-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The introduction of fluorine atoms into the bithiophene structure alters the compound’s electron distribution, enhancing its ability to participate in charge transport and other electronic processes. This makes it an effective component in various electronic and optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene: (4FBT)
(E)-1,2-bis(3,4-difluorothien-2-yl)ethene: (4FTVT)
Uniqueness
Compared to other similar compounds, 3,3’,4,4’-tetrafluoro-2,2’-bithiophene offers unique advantages in terms of its electronic properties. The presence of four fluorine atoms significantly enhances its electron-withdrawing capabilities, making it more effective in applications requiring high electron mobility and stability. This sets it apart from other fluorinated thiophene derivatives, which may not offer the same level of performance in electronic applications.
Eigenschaften
Molekularformel |
C8H2F4S2 |
|---|---|
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
2-(3,4-difluorothiophen-2-yl)-3,4-difluorothiophene |
InChI |
InChI=1S/C8H2F4S2/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8/h1-2H |
InChI-Schlüssel |
ZOXQUVLJELXWCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(S1)C2=C(C(=CS2)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


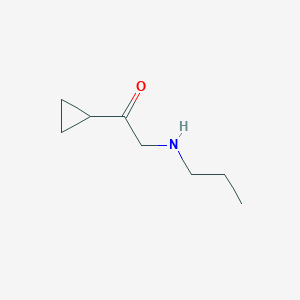
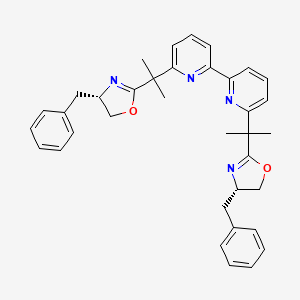
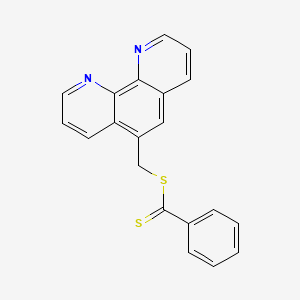
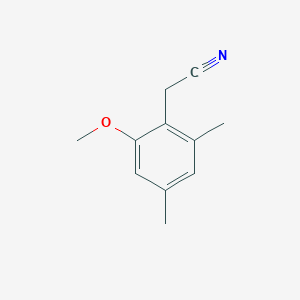
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
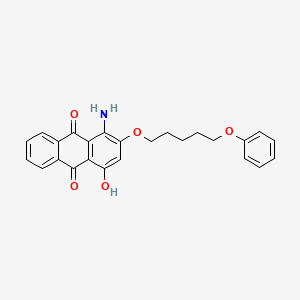

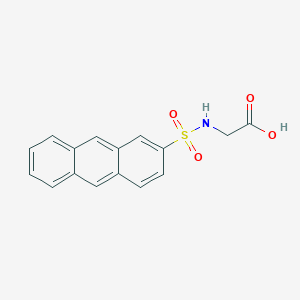

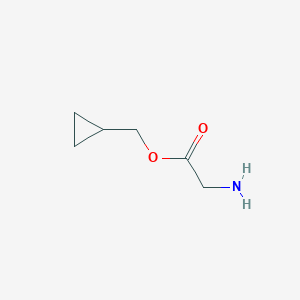
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)

![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
